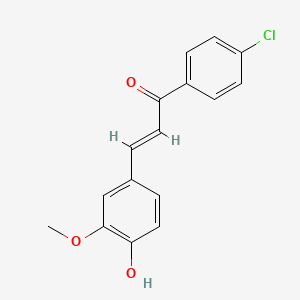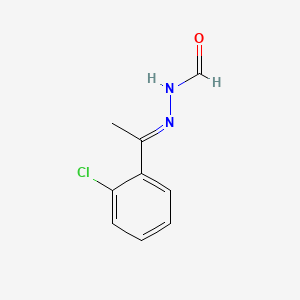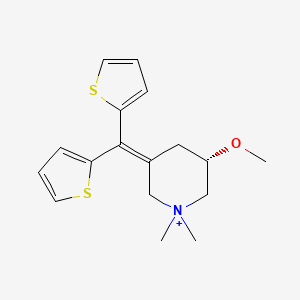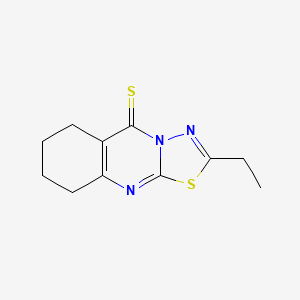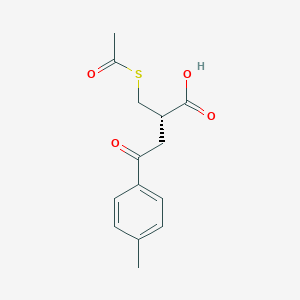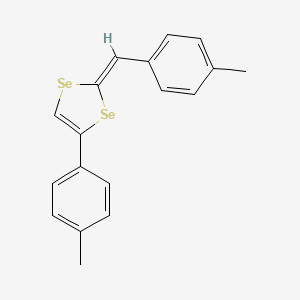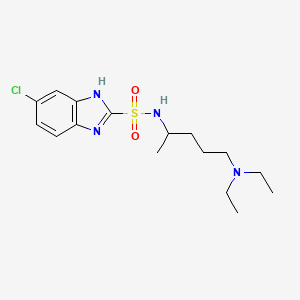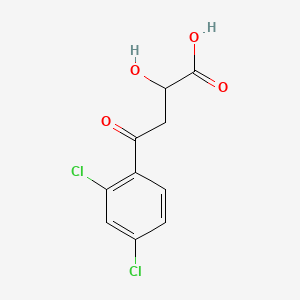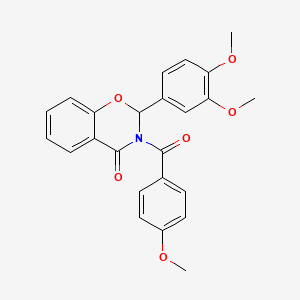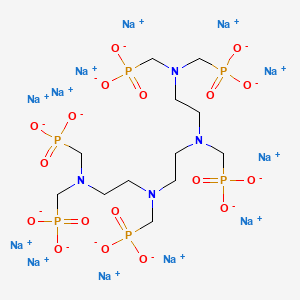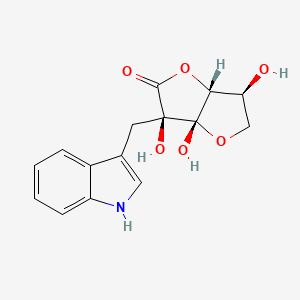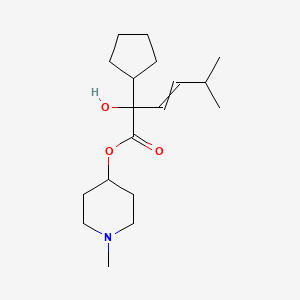
Cyclopentaneglycolic acid, alpha-(3-methyl-1-butenyl)-, 1-methyl-4-piperidyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate is a complex organic compound with a molecular formula of C19H27NO3. This compound contains a total of 53 atoms, including 31 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. The exact mechanism may involve binding to receptors, inhibition or activation of enzymes, or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate include:
- 1-Methyl-4-piperidyl cyclopentylphenylglycolate
- 1-Methylpiperidin-4-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
- N-Methyl-4-piperidyl cyclopentylphenylglycolate
Uniqueness
What sets 1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other related compounds .
Propiedades
Fórmula molecular |
C18H31NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate |
InChI |
InChI=1S/C18H31NO3/c1-14(2)8-11-18(21,15-6-4-5-7-15)17(20)22-16-9-12-19(3)13-10-16/h8,11,14-16,21H,4-7,9-10,12-13H2,1-3H3 |
Clave InChI |
UBTMTPIRIYHBRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


